4-Oxochroman-7-yl trifluoromethanesulfonate
Overview
Description
4-Oxochroman-7-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H7F3O5S and a molecular weight of 296.22 g/mol. It is a derivative of chromanone, a class of compounds known for their diverse biological activities. This compound is often used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxochroman-7-yl trifluoromethanesulfonate typically involves the reaction of 4-oxochroman with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under anhydrous conditions . The general procedure involves cooling the reaction mixture to low temperatures, followed by the slow addition of trifluoromethanesulfonic anhydride. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents and reagents, are likely to be applied on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-Oxochroman-7-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The chromanone core can undergo oxidation to form chromones or reduction to form chromanols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include substituted chromanones with various functional groups.
Oxidation and Reduction: Products include chromones and chromanols, respectively.
Scientific Research Applications
4-Oxochroman-7-yl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Oxochroman-7-yl trifluoromethanesulfonate involves its ability to act as an electrophile in substitution reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles . The chromanone core can interact with various molecular targets, potentially affecting biological pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
4-Oxochroman-2-yl trifluoromethanesulfonate: Similar structure but with the trifluoromethanesulfonate group at a different position.
Coumarin derivatives: Share the chromanone core and exhibit similar biological activities.
Chroman-4-ones: A broader class of compounds with similar chemical properties and reactivity.
Uniqueness
4-Oxochroman-7-yl trifluoromethanesulfonate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trifluoromethanesulfonate group enhances its electrophilicity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(4-oxo-2,3-dihydrochromen-7-yl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O5S/c11-10(12,13)19(15,16)18-6-1-2-7-8(14)3-4-17-9(7)5-6/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOUXTWYAOJDLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC(=C2)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201154016 | |
Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-yl 1,1,1-trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151884-08-1 | |
Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-yl 1,1,1-trifluoromethanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=151884-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-4-oxo-2H-1-benzopyran-7-yl 1,1,1-trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201154016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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